2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups and a hydrazone linkage to a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Triazine Ring: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Substitution with Piperidine Groups: Finally, the triazine ring is substituted with piperidine groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biological studies to understand the mechanisms of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with cellular components:
Molecular Targets: The compound targets DNA and various enzymes involved in cell proliferation.
Pathways Involved: It inhibits key pathways involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with similar structural features but different functional groups.
(2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide: Another compound with a dimethoxyphenyl group but different overall structure.
Uniqueness
2-[(2E)-2-[1-(3,4-DIMETHOXYPHENYL)PROPYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, piperidine groups, and a hydrazone linkage, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H35N7O2 |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)propylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C24H35N7O2/c1-4-19(18-11-12-20(32-2)21(17-18)33-3)28-29-22-25-23(30-13-7-5-8-14-30)27-24(26-22)31-15-9-6-10-16-31/h11-12,17H,4-10,13-16H2,1-3H3,(H,25,26,27,29)/b28-19+ |
InChI Key |
GDQDCPFOVWKNSW-TURZUDJPSA-N |
Isomeric SMILES |
CC/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CCC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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